2,3-Dichlorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related chlorophenylboronic acids often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a base (Nájera, Gil‐Molto, & Karlström, 2004). This method is noted for its versatility and has been adapted for aqueous solvents, demonstrating the adaptability of synthesis techniques for environmental and practical considerations.
Molecular Structure Analysis
The molecular structure and vibrational properties of chlorophenylboronic acids have been extensively studied using infrared (IR) and Raman spectroscopy, combined with density functional theory (DFT) calculations. For example, the study of 3,4-dichlorophenylboronic acid revealed insights into its conformers, vibrational modes, and molecular geometry, highlighting the role of theoretical and experimental analysis in understanding molecular structures (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Chemical Reactions and Properties
Chlorophenylboronic acids are pivotal in organic synthesis, especially in carbon-carbon bond-forming reactions. They facilitate efficient synthesis of complex molecules via catalytic reactions, such as the aza-Friedel–Crafts reaction, which is used for synthesizing indole derivatives with remarkable yields under mild conditions (Goswami, Thorat, Shukla, & Bhusare, 2015).
Physical Properties Analysis
Studies on related compounds, such as 2,3-difluorophenylboronic acid, offer insights into the physical properties of boronic acids, including their solubility, stability, and behavior in different solvents. These characteristics are essential for designing reactions and for the application of these compounds in materials science (Karabacak, Kose, Atac, Cipiloglu, & Kurt, 2012).
Scientific Research Applications
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Suzuki-Miyaura Coupling Reactions
- Field : Organic Chemistry
- Application : 2,3-Dichlorophenylboronic acid is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
- Method : The reaction involves the coupling of a boronic acid (like 2,3-Dichlorophenylboronic acid) with a halide catalyzed by a palladium(0) complex .
- Results : The outcome of this reaction is the formation of a carbon-carbon bond between the boronic acid and the halide .
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Preparation of Biologically and Pharmacologically Active Molecules
- Field : Medicinal Chemistry
- Application : 2,3-Dichlorophenylboronic acid is used in the synthesis of biologically and pharmacologically active molecules . These molecules have potential applications in drug discovery and development .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
- Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
-
Trifluoromethylation
- Field : Organic Chemistry
- Application : 2,3-Dichlorophenylboronic acid can be used in trifluoromethylation reactions . This process introduces a trifluoromethyl group into a molecule, which can significantly alter the molecule’s properties and is often used in the development of new pharmaceuticals .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
- Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
-
Intramolecular Aromatic Carbenoid Insertion
- Field : Organic Chemistry
- Application : 2,3-Dichlorophenylboronic acid can be used in intramolecular aromatic carbenoid insertion reactions . This reaction involves the insertion of a carbenoid into an aromatic ring .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
- Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
-
Cyanation for the Synthesis of Aromatic Nitriles
- Field : Organic Chemistry
- Application : 2,3-Dichlorophenylboronic acid can be used in cyanation reactions for the synthesis of aromatic nitriles . Aromatic nitriles are important intermediates in the synthesis of a variety of chemical compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
- Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
-
Lithiation of Dihalophenyl Dioxazaborocines
- Field : Organic Chemistry
- Application : 2,3-Dichlorophenylboronic acid can be used in the lithiation of dihalophenyl dioxazaborocines . This reaction is used for the synthesis of functionalized dihalophenyl boronic acids .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
- Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
Safety And Hazards
2,3-Dichlorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2,3-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKXPOMOYDGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370431 | |
Record name | 2,3-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorophenylboronic acid | |
CAS RN |
151169-74-3 | |
Record name | (2,3-Dichlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151169-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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